molecular formula C17H24N2O5S2 B7878488 1-{[4-(Azepan-1-ylcarbonyl)thien-2-yl]sulfonyl}piperidine-4-carboxylic acid

1-{[4-(Azepan-1-ylcarbonyl)thien-2-yl]sulfonyl}piperidine-4-carboxylic acid

Cat. No.: B7878488
M. Wt: 400.5 g/mol
InChI Key: PMYPFGWWXNUVCY-UHFFFAOYSA-N
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Description

1-{[4-(Azepan-1-ylcarbonyl)thien-2-yl]sulfonyl}piperidine-4-carboxylic acid is a complex organic compound featuring a piperidine ring, a thiophene ring, and an azepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(Azepan-1-ylcarbonyl)thien-2-yl]sulfonyl}piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, often using palladium-catalyzed Suzuki or Stille coupling.

    Azepane Moiety Addition: The azepane group is added through nucleophilic substitution or reductive amination.

    Sulfonylation and Carboxylation: The final steps involve sulfonylation and carboxylation to introduce the sulfonyl and carboxylic acid groups, respectively.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-{[4-(Azepan-1-ylcarbonyl)thien-2-yl]sulfonyl}piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azepane moiety can be reduced to form secondary or tertiary amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alkoxides are used under basic conditions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

1-{[4-(Azepan-1-ylcarbonyl)thien-2-yl]sulfonyl}piperidine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-{[4-(Azepan-1-ylcarbonyl)thien-2-yl]sulfonyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Pyrrolidine Derivatives: These compounds share a similar nitrogen-containing ring structure but differ in ring size and functional groups.

    Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid have similar core structures but lack the thiophene and azepane moieties.

    Thiophene Derivatives: These compounds contain the thiophene ring but differ in other structural elements.

Uniqueness: 1-{[4-(Azepan-1-ylcarbonyl)thien-2-yl]sulfonyl}piperidine-4-carboxylic acid is unique due to its combination of a piperidine ring, thiophene ring, and azepane moiety, which imparts distinct chemical and biological properties. This unique structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[4-(azepane-1-carbonyl)thiophen-2-yl]sulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S2/c20-16(18-7-3-1-2-4-8-18)14-11-15(25-12-14)26(23,24)19-9-5-13(6-10-19)17(21)22/h11-13H,1-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYPFGWWXNUVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CSC(=C2)S(=O)(=O)N3CCC(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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